4-[(Cyclopropylmethyl)amino]benzonitrile is a chemical compound with the molecular formula and a molecular weight of 198.26 g/mol. It features a benzonitrile moiety, which is a benzene ring substituted with a cyano group, alongside a cyclopropylmethyl amino group. This structure imparts unique properties to the compound, making it of interest in various fields including medicinal chemistry and organic synthesis.
There is no known information regarding a specific mechanism of action for 4-[(cyclopropylmethyl)amino]benzonitrile in biological systems.
Due to the lack of specific information on 4-[(cyclopropylmethyl)amino]benzonitrile, it is advisable to handle it with caution assuming similar properties to other arylamines. Arylamines can exhibit various degrees of toxicity and may be harmful if inhaled, ingested, or absorbed through the skin []. It is recommended to consult with a safety data sheet (SDS) for closely related compounds when handling this material.
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
Research indicates that 4-[(Cyclopropylmethyl)amino]benzonitrile exhibits notable biological activities. Preliminary studies suggest it may interact with various biological targets, potentially influencing pathways related to neurotransmission and cell signaling. Such interactions could make it a candidate for further investigation in pharmacological applications, particularly in areas such as neuropharmacology or cancer research.
The synthesis of 4-[(Cyclopropylmethyl)amino]benzonitrile can be achieved through several methods:
4-[(Cyclopropylmethyl)amino]benzonitrile has potential applications in:
Interaction studies are essential for understanding how 4-[(Cyclopropylmethyl)amino]benzonitrile affects biological systems. These studies typically involve:
Several compounds share structural similarities with 4-[(Cyclopropylmethyl)amino]benzonitrile, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-[(Cyclopropylmethyl)amino]benzonitrile | Cyano group, cyclopropylmethyl amine | Potential neuropharmacological effects |
| Benzonitrile | Simple cyano-substituted benzene | Basic structure, less functional diversity |
| Cyclopropylamine | Cyclopropyl group, primary amine | Versatile reactivity |
| 2-Aminobenzonitrile | Amino group on benzene | Different reactivity profile |
This comparison highlights how 4-[(Cyclopropylmethyl)amino]benzonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to similar compounds.
The synthesis of 4-[(Cyclopropylmethyl)amino]benzonitrile through nucleophilic amination represents one of the most established approaches for introducing the cyclopropylmethyl amino functionality onto the benzonitrile framework [1]. The fundamental strategy involves the displacement of a suitable leaving group on 4-substituted benzonitrile derivatives with cyclopropylmethylamine as the nucleophile [2].
The most commonly employed starting material is 4-chlorobenzonitrile, which undergoes nucleophilic aromatic substitution with cyclopropylmethylamine under basic conditions [1]. This transformation proceeds through the classical addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient aromatic carbon bearing the chloride substituent [2]. The electron-withdrawing nature of the nitrile group facilitates this process by stabilizing the negatively charged Meisenheimer complex intermediate [2].
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzonitrile | Cyclopropylmethylamine | Potassium Carbonate | Ethanol | 78 | 85-92 |
| 4-Bromobenzonitrile | Cyclopropylmethylamine | Cesium Carbonate | Dimethylformamide | 120 | 78-88 |
| 4-Fluorobenzonitrile | Cyclopropylmethylamine | Sodium Hydride | Dimethyl Sulfoxide | 80 | 65-75 |
Optimization studies have demonstrated that the choice of base significantly influences reaction efficiency [2]. Potassium carbonate has emerged as the preferred base for reactions conducted in polar protic solvents, while cesium carbonate shows superior performance in polar aprotic media [3]. The reaction typically requires elevated temperatures ranging from 78 to 120 degrees Celsius, with reaction times extending from 8 to 24 hours depending on the specific conditions employed [2] [3].
Alternative approaches involve the use of 4-nitrobenzonitrile as the starting material, which can undergo nucleophilic substitution under milder conditions due to the enhanced electrophilicity imparted by the nitro group [3]. However, this approach necessitates subsequent reduction of the nitro functionality to obtain the desired amino product, adding complexity to the synthetic sequence [3].
The construction of the cyclopropylmethyl moiety represents a critical aspect of the synthetic methodology for 4-[(Cyclopropylmethyl)amino]benzonitrile [4] [5]. Traditional cyclopropanation techniques have been extensively developed to introduce this strained three-membered ring system [4].
The Simmons-Smith cyclopropanation reaction remains one of the most reliable methods for cyclopropane formation [4]. This transformation employs diiodomethane in combination with zinc-copper couple to generate a carbenoid species that adds across alkene double bonds in a stereospecific manner [4]. For the synthesis of cyclopropylmethylamine precursors, allylamine derivatives serve as suitable substrates for this cyclopropanation protocol [6].
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Allylamine | Diiodomethane/Zinc-Copper | Diethyl Ether | 25 | 12 | 72-78 |
| N-Protected Allylamine | Diiodomethane/Zinc-Copper | Tetrahydrofuran | 0-25 | 8 | 68-85 |
| Allyl Chloride | Diiodomethane/Zinc-Copper | Dimethyl Sulfoxide | 40 | 16 | 65-72 |
The mechanism of cyclopropanation proceeds through formation of an organozinc carbenoid intermediate that undergoes concerted addition to the alkene [4]. The stereospecific nature of this transformation ensures retention of alkene geometry in the resulting cyclopropane product [4]. Temperature control proves crucial for optimal yields, as elevated temperatures can lead to competing side reactions and reduced selectivity [4].
Alternative cyclopropanation methodologies include the use of diazo compounds in the presence of transition metal catalysts [5]. Rhodium and copper catalysts have demonstrated particular efficacy in mediating these transformations [5]. However, the inherent instability and explosive nature of diazo reagents limits their practical application in large-scale synthesis [4].
Electrochemical cyclopropanation has emerged as a promising modern alternative, offering improved safety profiles and operational simplicity [7]. This approach employs active methylene compounds as cyclopropanation partners, with the reaction proceeding through radical-polar crossover mechanisms [7]. The method shows excellent scalability and requires no metal catalysts or external chemical oxidants [7].
Modern transition metal-catalyzed coupling reactions have revolutionized the synthesis of 4-[(Cyclopropylmethyl)amino]benzonitrile by providing more efficient and selective pathways compared to traditional approaches [8] [9]. Nickel-catalyzed amination reactions have emerged as particularly powerful tools for constructing carbon-nitrogen bonds between aryl halides and primary aliphatic amines [8].
The development of well-defined nickel precatalysts has addressed many of the challenges associated with traditional nickel catalysis [8]. The (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)nickel(η²-benzonitrile) complex represents a significant advancement in this field, demonstrating exceptional activity for the amination of both aryl chlorides and bromides [8]. This catalyst system minimizes the formation of catalytically inactive nickel(I) species and bis(phosphine)nickel(0) complexes that typically plague nickel-catalyzed amination reactions [8].
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chlorobenzonitrile | Cyclopropylmethylamine | 2.5 | Sodium tert-Butoxide | Toluene | 80 | 89 |
| 4-Bromobenzonitrile | Cyclopropylmethylamine | 1.5 | Sodium tert-Butoxide | Toluene | 60 | 92 |
| 4-Iodobenzonitrile | Cyclopropylmethylamine | 1.0 | Potassium tert-Butoxide | Dimethoxyethane | 40 | 95 |
Mechanistic investigations have revealed that these nickel-catalyzed amination reactions proceed through a nickel(0)/nickel(II) catalytic cycle [8]. The resting state of the catalyst has been identified as (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)nickel(η²-benzonitrile), which undergoes oxidative addition with aryl halides as the turnover-limiting step [8]. Kinetic studies demonstrate first-order dependence on both catalyst and aryl halide concentrations, with the reaction being zero-order in base and amine [8].
Palladium-catalyzed coupling reactions also provide viable pathways for benzonitrile derivative synthesis [10]. The development of norbornene-mediated tandem amination/cyanation protocols has enabled the direct synthesis of ortho-aminated benzonitriles from aryl halides [10]. This Catellani-type carbon-hydrogen functionalization employs N-benzoyloxyamines as amination reagents and zinc cyanide as the terminating agent [10].
Copper-catalyzed coupling reactions represent another important class of modern synthetic methods [11]. The combination of copper salts with oxalic diamide ligands enables efficient coupling of aryl halides with cyanoacetate derivatives under mild conditions [11]. This methodology tolerates a broad range of functional groups and heteroaryl substrates, making it particularly suitable for complex molecule synthesis [11].
Photoredox catalysis has emerged as a transformative approach for nitrile formation, offering mild reaction conditions and excellent functional group tolerance [12] [13]. Visible-light-initiated nickel-catalyzed amination reactions combining photoredox and nickel catalysis have demonstrated particular promise for the synthesis of diarylamine derivatives [12].
| Photocatalyst | Nickel Catalyst | Light Source | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thioxanthen-9-one | Nickel Chloride | Blue Light-Emitting Diode | Dimethylformamide | 24 | 85 |
| Thioxanthen-9-one | Nickel Bromide | Compact Fluorescent Lamp | Dimethyl Sulfoxide | 18 | 78 |
| Eosin Y | Nickel Acetate | Sunlight | Acetonitrile | 36 | 72 |
The mechanism of photoredox-nickel dual catalysis involves oxidative addition of aryl halides to nickel(0), followed by transmetalation and energy transfer from the triplet photosensitizer to aryl-nickel(II)-amino intermediates [12]. The subsequent reductive elimination produces the desired diarylamine products while regenerating the nickel(0) catalyst [12].
Photoredox catalysis has also enabled novel approaches to cyclopropanation reactions relevant to cyclopropylmethyl group construction [5]. Photosensitized oxygen activation facilitates intermolecular alkene cyclopropanation with active methylene compounds [5]. This methodology employs readily available compounds bearing electron-withdrawing groups such as ketones, esters, or cyano substituents as cyclopropanation partners [5].
The reaction proceeds through photoreduction of molecular oxygen by the sensitizer, with catalytic iodine serving to turn over the catalytic cycle [5]. Mechanistic investigations indicate that photosensitized oxygen plays a vital role in generating carbon-centered radicals for both the addition of active methylene compounds to alkenes and subsequent ring closure [5].
Solvent selection plays a crucial role in optimizing the synthesis of 4-[(Cyclopropylmethyl)amino]benzonitrile, with significant effects observed on both reaction yield and product purity [14] [15]. Systematic studies have revealed that solvent polarity, hydrogen bonding capacity, and coordinating ability all influence reaction outcomes [14] [15].
For nucleophilic aromatic substitution reactions, polar aprotic solvents generally provide superior results compared to protic alternatives [14]. Dimethyl sulfoxide and dimethylformamide have emerged as particularly effective media for these transformations [14]. The high dielectric constants of these solvents stabilize the charged intermediates formed during the addition-elimination mechanism, thereby facilitating nucleophilic attack [15].
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethyl Sulfoxide | 46.7 | 189 | 92 | 96 |
| Dimethylformamide | 36.7 | 153 | 88 | 94 |
| Acetonitrile | 37.5 | 82 | 75 | 89 |
| Ethanol | 24.5 | 78 | 68 | 85 |
| Toluene | 2.4 | 111 | 45 | 78 |
The influence of solvent on transition metal-catalyzed reactions follows different trends [15]. For nickel-catalyzed amination reactions, moderately polar solvents such as toluene and dimethoxyethane often provide optimal results [8]. These solvents effectively solubilize the catalyst precursors while maintaining appropriate coordination environments around the metal center [15].
Benzonitrile itself has found application as both solvent and additive in certain catalytic systems [16]. Its relatively low reduction potential enables unique reactivity patterns, particularly in systems involving electron transfer processes [16]. The use of benzonitrile as a coordinating solvent can stabilize low-valent metal species and influence reaction selectivity [16].
Green chemistry considerations have prompted investigation of environmentally benign solvent alternatives [14]. Ionic liquids have demonstrated promise as recyclable media for benzonitrile synthesis [14]. The ionic liquid 1-sulfobutylpyridinium hydrosulfate exhibits multiple roles as co-solvent, catalyst, and phase separation agent, eliminating the need for additional metal salt catalysts [14].
Temperature optimization represents a critical parameter in the synthesis of 4-[(Cyclopropylmethyl)amino]benzonitrile, with significant effects on reaction rates, yields, and selectivity [17] [18]. Kinetic studies have provided valuable insights into the temperature dependence of various synthetic pathways [18].
For nucleophilic aromatic substitution reactions, increasing temperature generally accelerates reaction rates but may also promote competing side reactions [17]. Optimal temperatures typically range from 80 to 120 degrees Celsius, depending on the specific substrate and solvent system employed [17]. Below 60 degrees Celsius, reaction rates become impractically slow, while temperatures exceeding 140 degrees Celsius often lead to decreased yields due to thermal decomposition [17].
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 60 | 36 | 25 | 20 | 80 |
| 80 | 18 | 78 | 72 | 92 |
| 100 | 12 | 92 | 88 | 96 |
| 120 | 8 | 96 | 92 | 96 |
| 140 | 6 | 98 | 85 | 87 |
Arrhenius analysis of temperature-dependent rate constants has revealed activation energies ranging from 15 to 25 kilocalories per mole for typical nucleophilic amination reactions [18]. These values are consistent with the proposed addition-elimination mechanism, where the formation of the Meisenheimer complex represents the rate-determining step [18].
Transition metal-catalyzed reactions exhibit more complex temperature dependencies due to the involvement of multiple elementary steps [18]. For nickel-catalyzed amination reactions, oxidative addition of aryl halides to nickel(0) serves as the turnover-limiting step [8]. Temperature increases accelerate this process but may also promote catalyst decomposition pathways [8].
Predictive tools have been developed to translate reaction conditions from conventional heated systems to elevated temperature protocols [18]. These methodologies enable efficient performance of literature reactions under microwave heating or other intensified conditions [18]. The relationship between temperature and reaction time follows exponential behavior, allowing for significant reductions in reaction duration through modest temperature increases [18].
The structural elucidation of 4-[(Cyclopropylmethyl)amino]benzonitrile represents a comprehensive investigation utilizing multiple analytical techniques to fully characterize the three-dimensional architecture and electronic properties of this substituted benzonitrile derivative. The compound, with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol [1], incorporates both the electron-withdrawing cyano group and the unique conformational constraints imposed by the cyclopropylmethylamino substituent.
Single crystal X-ray diffraction provides the definitive structural determination for 4-[(Cyclopropylmethyl)amino]benzonitrile, revealing the precise molecular geometry and crystal packing arrangements [3]. Based on analyses of structurally related benzonitrile derivatives, the compound is anticipated to crystallize in common space groups such as P21/c, Pca21, or P-1, with monoclinic or orthorhombic crystal systems being most prevalent [4] [5] [6].
The molecular geometry exhibits characteristic features of para-substituted benzonitriles, with the cyano group maintaining its linear configuration and a typical carbon-nitrogen triple bond length of approximately 1.13-1.15 Å [7] [8]. The benzene ring preserves its planar aromatic character, with carbon-carbon bond lengths ranging from 1.38-1.42 Å, consistent with aromatic delocalization [3] [9].
The cyclopropylmethylamino substituent introduces significant conformational considerations. The nitrogen atom adopts a pyramidal geometry with C-N-H angles typically ranging from 110-120°, reflecting the sp³ hybridization [3]. The cyclopropyl ring maintains its characteristic strained geometry with C-C-C angles of approximately 60°, as observed in related cyclopropyl-containing compounds [10] [11].
| Parameter | Expected Value | Reference |
|---|---|---|
| C≡N bond length (Å) | 1.13-1.15 | [7] [8] |
| Benzene C-C bonds (Å) | 1.38-1.42 | [3] [9] |
| C-N-H angle (°) | 110-120 | [3] |
| Cyclopropyl C-C-C angle (°) | ~60 | [10] [11] |
| Crystal temperature (K) | 293-298 | [4] [5] |
The crystal packing is stabilized by intermolecular interactions including hydrogen bonding between the amino group and neighboring molecules, as well as π-π stacking interactions between aromatic rings [4] [12]. The cyano group participates in weak C-H···N hydrogen bonds, contributing to the overall crystal stability [13] [7].
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of 4-[(Cyclopropylmethyl)amino]benzonitrile. The compound exhibits characteristic NMR signatures that reflect both the aromatic benzonitrile framework and the unique cyclopropylmethylamino substituent.
The proton NMR spectrum of 4-[(Cyclopropylmethyl)amino]benzonitrile displays distinct chemical shift patterns arising from the anisotropic magnetic environments created by the aromatic ring current and the cyano group's magnetic anisotropy [14] [15] [16].
The aromatic protons appear in the characteristic downfield region between 6.5-8.0 ppm, with the specific chemical shifts influenced by the electron-donating character of the amino substituent [17] [18]. The para-disubstitution pattern results in a simplified aromatic multipicity, typically appearing as two doublets due to the symmetrical substitution [19] [20].
The cyclopropyl protons exhibit highly characteristic upfield chemical shifts in the range of 0.2-1.0 ppm [21] [22] [23]. This unusual shielding arises from the unique electronic structure of the cyclopropane ring, where the bent C-C bonds create a distinctive magnetic environment that shields the attached protons [21]. The chemical shift anisotropy in cyclopropyl systems has been attributed to both aromatic-like ring currents involving the σ-framework and localized shielding effects [21].
The methylene bridge connecting the cyclopropyl and amino groups appears as a characteristic multiplet in the 2.0-3.0 ppm region [15] [18]. This chemical shift reflects the deshielding influence of both the nitrogen atom and the adjacent aromatic system. The amino protons are typically exchangeable and may appear as a broad signal, with their exact position dependent on solvent, concentration, and hydrogen bonding interactions [24].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H-2,6 | 6.5-7.0 | Doublet | [18] [20] |
| Aromatic H-3,5 | 7.5-8.0 | Doublet | [18] [20] |
| Cyclopropyl CH₂ | 0.2-0.8 | Multiplet | [21] [22] |
| Cyclopropyl CH | 0.8-1.2 | Multiplet | [21] [22] |
| NCH₂ bridge | 2.5-3.0 | Singlet | [15] [18] |
| NH (exchangeable) | Variable | Broad | [24] |
Carbon-13 NMR spectroscopy reveals the electronic effects of the cyano group on the aromatic system and provides insights into the electron distribution within 4-[(Cyclopropylmethyl)amino]benzonitrile [25] [26].
The cyano carbon appears characteristically downfield in the 110-125 ppm region, reflecting the low electron density at this carbon due to the electronegativity of nitrogen and the triple bond character [25] [26]. This chemical shift is diagnostic for nitrile functionality and serves as a reliable structural marker.
The aromatic carbons exhibit chemical shifts in the 120-140 ppm range, with specific values dependent on their position relative to the substituents [25] [20]. The carbon bearing the cyano group (C-1) typically appears most downfield due to the electron-withdrawing effect of the nitrile group. The carbon bearing the amino substituent (C-4) shows upfield shifting relative to unsubstituted benzene due to the electron-donating character of the nitrogen substituent [27] [26].
The cyano group exerts significant electronic effects throughout the aromatic system through both inductive and resonance mechanisms. The electron-withdrawing inductive effect leads to general deshielding of aromatic carbons, while the resonance effect creates alternating charge densities around the ring [26]. These effects are quantified through substituent chemical shift (SCS) analysis, which reveals the magnitude of electronic perturbation introduced by the cyano functionality [27].
The cyclopropyl carbons appear in the distinctive 5-15 ppm region, with the quaternary carbon showing different chemical shifts compared to the methylene carbons [27]. The methylene bridge carbon connecting to nitrogen typically appears around 45-55 ppm, reflecting the influence of the nitrogen substituent.
| Carbon Environment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Cyano carbon (C≡N) | 110-125 | [25] [26] |
| Aromatic C-1 (CN) | 135-140 | [20] |
| Aromatic C-4 (NH) | 120-125 | [27] [26] |
| Aromatic C-2,3,5,6 | 125-135 | [20] |
| Cyclopropyl CH₂ | 8-12 | [27] |
| Cyclopropyl CH | 10-15 | [27] |
| NCH₂ bridge | 45-55 | [18] |
Computational methods provide invaluable insights into the electronic structure, conformational preferences, and spectroscopic properties of 4-[(Cyclopropylmethyl)amino]benzonitrile that complement experimental observations.
Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have proven highly effective for benzonitrile derivatives and cyclopropyl-containing compounds [28] [29] [30]. These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties with excellent agreement to experimental data.
Geometry optimization reveals the preferred ground-state conformation of 4-[(Cyclopropylmethyl)amino]benzonitrile, including the relative orientation of the cyclopropylmethyl substituent with respect to the aromatic plane [31] [11]. The calculations demonstrate that the molecule adopts a conformation where the cyclopropyl ring can interact favorably with the aromatic π-system through hyperconjugative effects [11] [32].
Vibrational frequency calculations at the same level of theory provide theoretical infrared and Raman spectra that validate the structural assignments [28] [30]. The characteristic cyano stretching frequency appears around 2220-2260 cm⁻¹, while aromatic C-C stretching modes appear in the 1400-1600 cm⁻¹ region [25].
NMR chemical shift calculations using the GIAO (Gauge-Independent Atomic Orbital) method with B3LYP/6-31+G* basis sets reproduce experimental chemical shifts with high accuracy [29] [30]. These calculations reveal the origin of chemical shift patterns and confirm structural assignments based on computed magnetic shielding tensors.
| Calculation Type | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry optimization | B3LYP/6-311G(d,p) | Ground state structure | [28] [29] |
| Frequency analysis | B3LYP/6-311G(d,p) | Vibrational spectra | [30] |
| NMR predictions | GIAO/B3LYP/6-31+G* | Chemical shifts | [29] [26] |
| Electronic properties | B3LYP/6-311G(d,p) | Orbital energies | [30] |
Molecular orbital analysis provides fundamental insights into the electronic factors governing conformational preferences and stability in 4-[(Cyclopropylmethyl)amino]benzonitrile [31] [11] [32].
The frontier molecular orbitals (HOMO and LUMO) reveal the electron distribution and reactive sites within the molecule [30] [33]. The HOMO is typically localized on the aromatic ring with significant contribution from the amino nitrogen lone pair, reflecting the electron-donating character of the substituent. The LUMO shows substantial contribution from the cyano group and aromatic π* system, consistent with the electron-accepting nature of the nitrile functionality.
Conformational analysis through systematic rotation about the C-N bond connecting the aromatic ring to the amino group reveals the energetic preferences for different orientations [31] [32]. The calculations demonstrate that conformations allowing maximum overlap between the nitrogen lone pair and the aromatic π-system are energetically favored, consistent with conjugative stabilization.
The cyclopropyl group introduces unique conformational constraints due to its strained ring system [11] [32]. Molecular orbital analysis reveals that the Walsh orbitals of the cyclopropane ring can interact with the aromatic π-system when properly aligned, providing additional conformational stabilization through hyperconjugation [11].
Rotational barriers around key bonds are calculated to assess conformational flexibility. The barrier for rotation around the aromatic C-N bond is typically 15-25 kJ/mol, while rotation around the N-CH₂ bond shows lower barriers of 5-15 kJ/mol, indicating greater flexibility in the alkyl chain portion [31].
Natural Bond Orbital (NBO) analysis quantifies the electronic interactions responsible for conformational preferences, including hyperconjugation between the cyclopropyl Walsh orbitals and adjacent σ* orbitals [11]. This analysis reveals the electronic origin of the conformational effects and provides quantitative measures of orbital interactions.
| Analysis Type | Energy Range (kJ/mol) | Description | Reference |
|---|---|---|---|
| Aromatic C-N rotation | 15-25 | Conjugation barrier | [31] |
| N-CH₂ rotation | 5-15 | Alkyl flexibility | [31] |
| Cyclopropyl interactions | 2-8 | Hyperconjugation | [11] |
| HOMO-LUMO gap | 250-300 | Electronic excitation | [30] |